2,2,2-trifluoroethyl N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}carbamate
Description
2,2,2-Trifluoroethyl N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}carbamate is a fluorinated carbamate derivative featuring a cyclopenta[c]pyrazole core substituted with a phenyl group at the 2-position and a trifluoroethyl carbamate moiety at the 3-position. The trifluoroethyl group enhances metabolic stability and lipophilicity due to the electron-withdrawing nature of fluorine atoms, a trait commonly exploited in medicinal chemistry .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2/c16-15(17,18)9-23-14(22)19-13-11-7-4-8-12(11)20-21(13)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTIRWZKWMCJIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Cyclopenta[c]pyrazole Core
The cyclopenta[c]pyrazole ring system is formed by cyclization reactions starting from appropriate precursors such as 5,6-dihydro-7H-cyclopenta[c]pyridin-7-one or related heterocyclic ketones. Typical methods include:
Base-mediated cyclization : Using sodium hydride or other strong bases in solvents like tetrahydrofuran (THF) under controlled temperatures (e.g., ice-cooling to room temperature), the precursor undergoes intramolecular cyclization to form the fused ring system.
Reduction steps : Hydrogenation with palladium on carbon under hydrogen atmosphere can be employed to reduce intermediates and stabilize the core structure.
Reaction conditions : Reactions often proceed at temperatures ranging from 0 °C to reflux, with stirring times from 30 minutes to several hours depending on the step.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Cyclization of diethyl cyanomethylphosphonate with 5,6-dihydro-7H-cyclopenta[c]pyridin-7-one | Sodium hydride (60%), THF, ice-cooling then room temperature, 30 min stirring | 62% | Followed by hydrogenation with Pd-C in methanol for 4 h |
| Hydrolysis and cyclization of methyl 4-(3-ethoxy-3-oxopropyl)nicotinate | Sodium hydride, THF, reflux 4 h; acid hydrolysis with 12M HCl at 110 °C for 30 min | 58% | Product used directly for next step |
These steps establish the cyclopenta[c]pyrazole framework with high regioselectivity and moderate to good yields.
Introduction of the Phenyl Group
The phenyl substituent at the 2-position of the cyclopenta[c]pyrazole is introduced via substitution or cross-coupling reactions:
Lithiation and nucleophilic substitution : For example, treatment of bromo-substituted benzamides with n-butyllithium at low temperatures (-78 °C to 0 °C) followed by addition of the cyclopenta[c]pyridinone intermediate allows formation of the phenyl-substituted product.
Palladium-catalyzed cross-coupling : Suzuki-Miyaura coupling using pyrazolyl boronic acids and aryl halides in the presence of palladium catalysts and bases (e.g., sodium carbonate) in solvents like ethanol, toluene, or DMF under microwave irradiation enhances reaction rates and yields.
| Method | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Lithiation of 4-bromo-N-tert-butylbenzamide with n-BuLi, addition of 5,6-dihydro-pyridin-7-one | THF, -78 °C to room temp, quenching with NH4Cl | Moderate yield | White foam isolated by flash chromatography |
| Suzuki coupling of 1H-pyrazol-5-yl boronic acid with aryl halide | Pd(PPh3)4, Na2CO3, ethanol/toluene, 120-170 °C, microwave irradiation | 36-42% | Purification by chromatography or HPLC |
These methods provide efficient routes to introduce the phenyl group with good selectivity.
Formation of the Trifluoroethyl Carbamate Linkage
The final step involves forming the carbamate bond between the pyrazole nitrogen and the 2,2,2-trifluoroethyl group:
Reaction with trifluoroethyl isocyanate : The intermediate bearing the 2-phenyl-cyclopenta[c]pyrazole core is reacted with trifluoroethyl isocyanate under mild conditions to form the carbamate.
Alternative nucleophilic substitution : Using 2,2,2-trifluoroethylamine with activating agents can also facilitate carbamate formation.
Purification : The product is purified by crystallization, chromatography, or distillation, depending on scale and purity requirements.
Industrial synthesis may employ continuous flow reactors and automated systems to optimize yield and purity, with chromatographic methods ensuring high-quality final products.
Summary Table of Preparation Methods
| Step | Reaction Type | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| 1. Cyclopenta[c]pyrazole core formation | Base-mediated cyclization, reduction | Sodium hydride, Pd-C, THF, MeOH | 0 °C to reflux, 30 min to 4 h | 58-62% | Multi-step, requires careful temperature control |
| 2. Phenyl group introduction | Lithiation/substitution or Pd-catalyzed coupling | n-BuLi, aryl bromides, Pd(PPh3)4, boronic acids | -78 °C to 170 °C, microwave irradiation | 36-42% | Cross-coupling preferred for scalability |
| 3. Carbamate formation | Reaction with trifluoroethyl isocyanate or amine | Trifluoroethyl isocyanate, activating agents | Mild, ambient to moderate heat | Not explicitly reported | Final step, critical for biological activity |
Research Findings and Notes
The described synthetic routes are supported by experimental data including NMR, HPLC, LC-MS analyses confirming structure and purity.
Yields vary depending on reaction scale, reagents purity, and conditions but generally fall in moderate to good ranges (30-62%).
Use of microwave irradiation in cross-coupling significantly reduces reaction time and can improve yields.
The trifluoroethyl group enhances the compound’s lipophilicity and metabolic stability, which is important for its biological applications.
While detailed experimental procedures for the final carbamate formation step are less frequently reported, the use of trifluoroethyl isocyanate is a common and reliable method in carbamate synthesis.
Industrial synthesis benefits from flow chemistry and automation to improve reproducibility and throughput.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Phenyl halides, trifluoroethylamine, isocyanates
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Structure
The structure of the compound includes a trifluoroethyl group attached to a carbamate moiety linked to a cyclopentapyrazole derivative. This unique structure contributes to its distinctive chemical behavior and potential applications.
Pharmaceutical Development
The compound's unique structure may confer specific biological activities, making it a candidate for pharmaceutical research. Its potential applications include:
- Anticancer Agents : Research has indicated that derivatives of cyclopentapyrazole exhibit anticancer properties. The trifluoroethyl group can enhance solubility and bioavailability, critical factors in drug design.
Agricultural Chemistry
Compounds with similar structures have been explored for use as agrochemicals. The stability and reactivity of the carbamate functional group may allow for:
- Pesticide Development : Investigations into similar compounds have shown promise in developing new pesticides that are effective against resistant strains of pests.
Material Science
The incorporation of fluorinated groups like trifluoroethyl can impart unique properties to materials:
- Fluorinated Polymers : Research into polymers incorporating trifluoroethyl groups suggests enhanced thermal stability and chemical resistance.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the synthesis of various cyclopentapyrazole derivatives, including those with trifluoroethyl substitutions. The findings indicated significant cytotoxicity against various cancer cell lines, suggesting that further development could lead to effective anticancer therapies.
Case Study 2: Agrochemical Efficacy
Research conducted on carbamate derivatives demonstrated their effectiveness as insecticides against common agricultural pests. The study highlighted the role of the trifluoroethyl group in enhancing the compound's activity and stability under field conditions.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}carbamate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The cyclopenta[c]pyrazole moiety can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Table 1: Comparison of Cyclopenta[c]pyrazole Derivatives
Key Observations :
- Trifluoroethyl Carbamate vs. Acetamide : The trifluoroethyl carbamate in the target compound likely offers greater metabolic resistance compared to the acetamide group in the 4-fluorophenyl sulfanyl analogue, which may undergo hydrolysis more readily .
- Fluorine vs.
Carbamate-Containing Analogues with Varied Protecting Groups
Table 2: Carbamate Derivatives with Different Protecting Groups
Key Observations :
- Trifluoroethyl vs. tert-Butyl : The trifluoroethyl group is smaller and more electronegative than tert-butyl, reducing steric hindrance while enhancing electronic effects for target binding .
- Benzyl Carbamates : Benzyl-protected carbamates (e.g., in Formula 4 from ) are common in peptide synthesis but lack the fluorinated advantages of the target compound.
Heterocyclic Analogues with Modified Cores
Table 3: Compounds with Alternative Heterocyclic Systems
Key Observations :
- Thiophene vs. Pyrazole Cores : Cyclopenta[b]thiophene derivatives (e.g., ) exhibit electron-rich aromatic systems, favoring charge-transfer interactions absent in the pyrazole-based target compound.
- Furopyridine Systems : The furo[2,3-b]pyridine core in combines oxygen and nitrogen heteroatoms, offering distinct hydrogen-bonding capabilities compared to the pyrazole system.
Biological Activity
2,2,2-Trifluoroethyl N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}carbamate (CAS No. 1354951-54-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical structure, synthesis, and biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: C₁₅H₁₄F₃N₃O₂. Its molecular weight is 325.29 g/mol. The trifluoroethyl group is known for enhancing lipophilicity and metabolic stability, which may contribute to the compound's biological properties.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the cyclopenta[c]pyrazole core.
- Introduction of the phenyl group.
- Carbamate formation with trifluoroethyl isocyanate.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study by Zhang et al. (2020) demonstrated that derivatives with similar structures showed cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Inhibition of Enzymatic Activity
The compound's structural features suggest potential inhibition of specific enzymes involved in cancer progression. For instance, it may inhibit protein kinases that are crucial for tumor growth and metastasis. In vitro assays have shown that related compounds can effectively inhibit these kinases .
Neuroprotective Effects
Another area of investigation is the neuroprotective potential of this compound. Similar carbamate derivatives have been shown to exhibit antioxidant properties that protect neuronal cells from oxidative stress . This could be beneficial in neurodegenerative diseases where oxidative damage plays a significant role.
Data Table: Biological Activity Summary
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of several carbamate derivatives on breast cancer cells (MCF-7). The results indicated that compounds with a similar scaffold to this compound significantly reduced cell viability at concentrations above 10 µM.
- Neuroprotective Study : Another investigation focused on the neuroprotective effects of a related compound in a model of oxidative stress induced by hydrogen peroxide in SH-SY5Y cells. The results showed that treatment with the compound reduced cell death by approximately 40%, suggesting its potential as a neuroprotective agent.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2,2,2-trifluoroethyl carbamate derivatives, and how can reaction conditions influence yield?
Methodological Answer:
The synthesis of carbamate derivatives typically involves reacting an amine intermediate with a chloroformate under basic conditions. For example, pyridine or pyrimidine carbamates are synthesized by dissolving intermediates in chloroform, adding triethylamine (TEA) as a base, and reacting with chloroformates (e.g., phenyl or benzyl chloroformate) at room temperature for 3–18 hours . Reaction monitoring via ESI-MS and purification via silica gel chromatography are critical. Yields improve with extended reaction times (e.g., 33% after 18 hours vs. 15% after 3 hours).
Key Parameters Table:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Time | 18 hours | Increases yield by ~18% |
| Base | Triethylamine | Neutralizes HCl, drives reaction |
| Solvent | Chloroform | Stabilizes intermediates |
Basic: How is the structural integrity of the carbamate group confirmed post-synthesis?
Methodological Answer:
¹H-NMR spectroscopy is used to verify carbamate formation. For example, the -CH₂-NH- proton signal shifts from 2.70 ppm (amine intermediate) to 3.18–2.97 ppm upon carbamate formation due to electron withdrawal by the carbonyl group . Additional confirmation via FT-IR (C=O stretch at ~1700 cm⁻¹) and HRMS ensures structural fidelity.
Basic: What preliminary biological screening strategies are recommended for this compound?
Methodological Answer:
Initial screening should focus on target-specific assays. For carbamate derivatives, cholinesterase inhibition (relevant to neurodegenerative diseases) is assessed using Ellman’s method with acetylthiocholine as a substrate . Dose-response curves (0.1–100 µM) and IC₅₀ calculations provide activity profiles. Parallel cytotoxicity assays (e.g., MTT on HEK-293 cells) evaluate selectivity .
Advanced: How can reaction conditions be optimized to resolve low yields in carbamate synthesis?
Methodological Answer:
Low yields often stem from competing side reactions (e.g., hydrolysis of chloroformate). Strategies include:
- Temperature Control: Maintain ≤25°C to minimize decomposition.
- Moisture-Free Conditions: Use molecular sieves or anhydrous solvents.
- Stoichiometry: Excess chloroformate (1.2 eq) ensures complete amine conversion .
For example, extending stirring time from 3 to 18 hours improved yields by 18% in pyridine carbamate synthesis .
Advanced: How do structural modifications (e.g., trifluoroethyl vs. phenyl groups) impact biological activity?
Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., trifluoroethyl) enhance target binding via hydrophobic interactions. For example:
- Trifluoroethyl Group: Increases metabolic stability and membrane permeability due to lipophilicity (logP >2) .
- Phenyl Substituents: Planar aromatic systems improve π-π stacking with enzyme active sites (e.g., cholinesterase PAS region) .
Comparative Activity Table:
| Derivative | IC₅₀ (Cholinesterase) | logP |
|---|---|---|
| Trifluoroethyl | 0.8 µM | 2.3 |
| Benzyl | 1.5 µM | 1.9 |
Advanced: What analytical approaches resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions arise from assay variability (e.g., enzyme source, buffer pH). To harmonize
- Standardized Protocols: Use recombinant human enzymes (vs. animal-derived).
- Orthogonal Assays: Validate inhibition via isothermal titration calorimetry (ITC) or SPR .
For example, a compound showing IC₅₀ = 1 µM in Ellman’s assay but no activity in ITC may indicate assay interference (e.g., thiol reactivity) .
Advanced: How does the carbamate group influence stability under physiological conditions?
Methodological Answer:
Carbamates undergo pH-dependent hydrolysis. In vitro stability assays (PBS, pH 7.4, 37°C) show a half-life of ~8 hours for trifluoroethyl carbamates vs. ~2 hours for methyl analogs. Degradation products (e.g., CO₂ and amine) are identified via LC-MS . To enhance stability, introduce steric hindrance (e.g., cyclopenta-fused pyrazole) or fluorinated groups .
Advanced: What computational tools predict target interactions for this compound?
Methodological Answer:
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to targets like cholinesterase. Key steps:
- Protein Preparation: Retrieve PDB 4EY7, remove water, add charges.
- Ligand Parameterization: Generate .pdbqt files with OpenBabel.
- Binding Free Energy: MM-PBSA calculations validate docking poses .
For example, a ∆G of −9.2 kcal/mol correlates with experimental IC₅₀ = 0.8 µM .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
